molecular formula C17H25N3O3 B5832781 2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B5832781
M. Wt: 319.4 g/mol
InChI Key: VXISKLHXHQCDNB-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with a nitro group and a tetramethylpiperidinyl moiety

Properties

IUPAC Name

2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-11-13(7-6-8-14(11)20(22)23)15(21)18-12-9-16(2,3)19-17(4,5)10-12/h6-8,12,19H,9-10H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXISKLHXHQCDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the nitration of a methyl-substituted benzamide followed by the introduction of the tetramethylpiperidinyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the tetramethylpiperidinyl group can be carried out through a nucleophilic substitution reaction using 2,2,6,6-tetramethylpiperidine and a suitable leaving group on the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for nitration and automated systems for the subsequent substitution reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 2-methyl-3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-carboxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.

Scientific Research Applications

2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological targets. The tetramethylpiperidinyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitroaniline: Similar in structure but lacks the tetramethylpiperidinyl group.

    N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Contains the tetramethylpiperidinyl group but has a different core structure.

Uniqueness

2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of its nitrobenzamide core and the tetramethylpiperidinyl group, which imparts distinct chemical and biological properties not found in similar compounds.

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